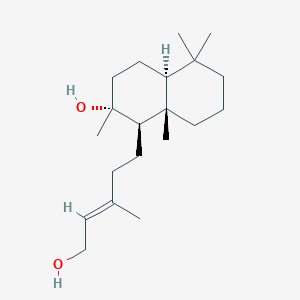

Labd-13-ene-8,15-diol

Overview

Description

Synthesis Analysis

The synthesis of Labd-13-ene-8,15-diol and related compounds has been approached through both isolation from natural sources and laboratory synthesis. For instance, a novel bifunctional diterpene synthase from Selaginella moellendorffii was found to catalyze the production of labda-7,13E-dien-15-ol, a closely related compound, from geranylgeranyl diphosphate. Additionally, microbial transformations have been employed to synthesize labdane diterpenes.Molecular Structure Analysis

The molecular structure of Labd-13-ene-8,15-diol has been elucidated using techniques such as NMR and X-ray crystallography. These methods have confirmed the presence of the characteristic labdane skeleton and the specific functional groups.Chemical Reactions Analysis

Labd-13-ene-8,15-diol and its derivatives undergo various chemical reactions. For example, Electrophilic Aromatic Substitution (EAS) yields diterpenylhydroquinone derivatives with potential antitumor activity. Microbial transformations have also been used to modify the labdane skeleton, leading to the production of new compounds with different biological activities.Physical And Chemical Properties Analysis

Labd-13-ene-8,15-diol has a molecular weight of 308.4986 . It has a density of 1.0±0.1 g/cm^3, a boiling point of 408.5±18.0 °C at 760 mmHg, and a flash point of 174.9±15.8 °C .Scientific Research Applications

Anticancer Activity

Labd-13-ene-8,15-diol has shown significant anticancer activity . It has been found to inhibit the growth of various cancer cell lines, with IC50 values ranging from 8.3 to 21.3 µg/mL . The compound was particularly effective against murine leukemia cell lines P388 .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties . It has been found to inhibit the growth of both gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis). Gram-negative bacteria were found to be more sensitive to the compound .

Antiviral Activity

Labd-13-ene-8,15-diol has shown antiviral activity against human rhinovirus 2 and 3. This suggests potential applications in the treatment of diseases caused by these viruses .

Synthesis Analysis

The synthesis of Labd-13-ene-8,15-diol has been approached through both isolation from natural sources and laboratory synthesis. For instance, a novel bifunctional diterpene synthase from Selaginella moellendorffii was found to catalyze the production of a closely related compound from geranylgeranyl diphosphate.

Molecular Structure Analysis

The molecular structure of Labd-13-ene-8,15-diol has been elucidated using techniques such as NMR and X-ray crystallography. These methods have confirmed the presence of the characteristic labdane skeleton and the specific functional groups.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of Labd-13-ene-8,15-diol have been studied. For example, its effects on phospholipid bilayers were investigated using differential scanning calorimetry, revealing interactions with the bilayers that could be relevant to its biological activity.

Drug Delivery Applications

The compound’s solubility and incorporation into liposomes have been explored, with high incorporation efficiency reported for its derivatives. This could be beneficial for drug delivery applications.

Mechanism of Action

Target of Action

Labd-13-ene-8,15-diol, also known as (E)-Labd-13-ene-8,15-diol, is a diterpene with the labdane skeleton . It shows strong anti-HRV2 and HRV3 activity, indicating that it targets Human Rhinoviruses (HRV2 and HRV3) . It also exhibits anti-lung and anti-laryngeal cancer activities against A549 and Hep2 cells . Furthermore, it inhibits the growth of gram-positive bacteria (Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes) and gram-negative bacteria (Vibrio parahaemolyticus, Escherichia coli, and Salmonella enteritidis) .

Mode of Action

Its antiviral, anticancer, and antibacterial activities suggest that it interacts with specific proteins or enzymes in these organisms, leading to inhibition of their growth or replication .

Biochemical Pathways

Labd-13-ene-8,15-diol is likely involved in the biosynthesis of oxygen-containing labdane-type diterpenes . A second ionization-initiated cyclization of copal-8-ol diphosphate is hypothesized to result in the formation of manoyl oxide isomers, while labd-13-ene-8α,15-diol could be formed either by phosphatase activity or type A diterpene synthase activity .

Pharmacokinetics

Its molecular weight of 3084986 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The result of Labd-13-ene-8,15-diol’s action is the inhibition of the growth or replication of certain viruses, cancer cells, and bacteria . This leads to its antiviral, anticancer, and antibacterial effects.

Safety and Hazards

properties

IUPAC Name |

(1R,2R,4aS,8aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-15(10-14-21)7-8-17-19(4)12-6-11-18(2,3)16(19)9-13-20(17,5)22/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEOHDQKUMQKLMP-NUKBDRAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)CCC1C2(CCCC(C2CCC1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\CO)/CC[C@@H]1[C@]2(CCCC([C@@H]2CC[C@@]1(C)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Labd-13-ene-8,15-diol | |

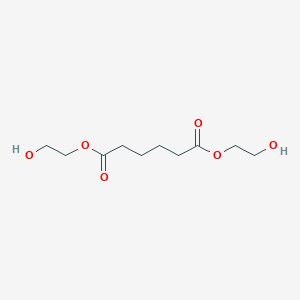

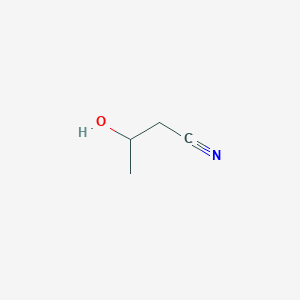

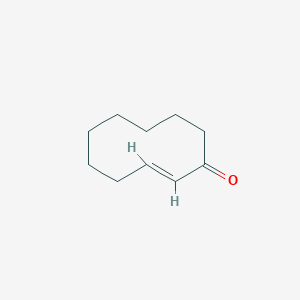

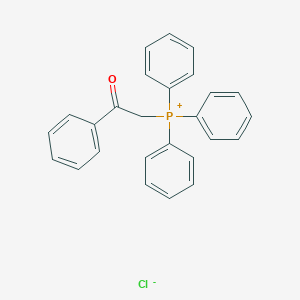

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

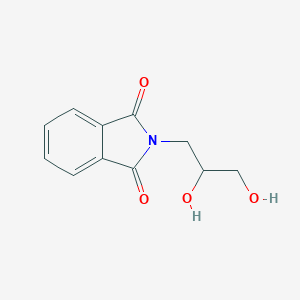

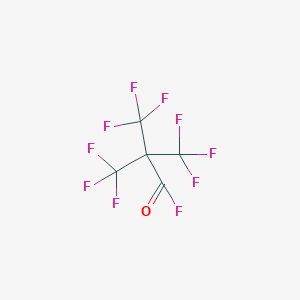

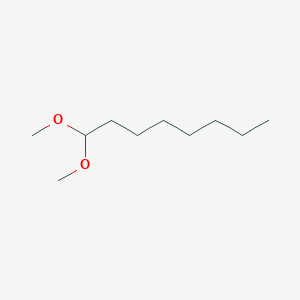

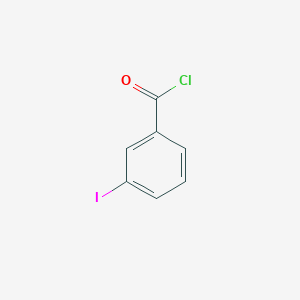

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (1R,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B154973.png)

![2-Methyl-3H-triazolo[4,5-b]pyridin-7-one](/img/structure/B155001.png)